molecular formula C14H10BrFO B1318982 4'-Bromo-2-(3-fluorophenyl)acetophenone CAS No. 252562-55-3

4'-Bromo-2-(3-fluorophenyl)acetophenone

Cat. No.: B1318982
CAS No.: 252562-55-3
M. Wt: 293.13 g/mol
InChI Key: KRCJHEXCZGDBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-2-(3-fluorophenyl)acetophenone is an organic compound with the molecular formula C14H10BrFO It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the para position and a fluorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2-(3-fluorophenyl)acetophenone typically involves the bromination of 2-(3-fluorophenyl)acetophenone. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and to avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2-(3-fluorophenyl)acetophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2-(3-fluorophenyl)acetophenone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, to form new compounds.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetophenones with various functional groups.

    Reduction: Formation of 4’-Bromo-2-(3-fluorophenyl)ethanol.

    Oxidation: Formation of 4’-Bromo-2-(3-fluorophenyl)benzoic acid.

Scientific Research Applications

4’-Bromo-2-(3-fluorophenyl)acetophenone has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 4’-Bromo-2-(3-fluorophenyl)acetophenone depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body, leading to a biological response. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to its molecular targets, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoacetophenone: Similar structure but lacks the fluorine substituent.

    2-Bromo-4’-fluoroacetophenone: Similar structure but with different positions of the bromine and fluorine atoms.

    4’-Bromo-2,2,2-trifluoroacetophenone: Contains three fluorine atoms instead of one.

Uniqueness

4’-Bromo-2-(3-fluorophenyl)acetophenone is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCJHEXCZGDBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591612
Record name 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252562-55-3
Record name 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of step 1 in the Example 169 using 3-fluorobenzyl bromide and 4-bromobenzoyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.